molecular formula C8H16N2O3 B162794 dl-Alanyl-dl-valine CAS No. 1999-46-8

dl-Alanyl-dl-valine

Cat. No.: B162794
CAS No.: 1999-46-8
M. Wt: 188.22 g/mol
InChI Key: LIWMQSWFLXEGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

dl-Alanyl-dl-valine is a dipeptide composed of the amino acids alanine and valine. It is a synthetic compound with the molecular formula C₈H₁₆N₂O₃ and a molecular weight of 188.2242.

Mechanism of Action

Target of Action

dl-Alanyl-dl-valine is a dipeptide , which means it is a small protein fragment composed of two amino acids: alanine (Ala) and valine (Val) The primary targets of this compound are likely to be proteins or enzymes that interact with these amino acids or their derivatives.

Pharmacokinetics

As a dipeptide, it is expected to be soluble in water and some organic solvents This could potentially influence its bioavailability and distribution within the body

Biochemical Analysis

Biochemical Properties

dl-Alanyl-dl-valine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the propyl group of dl-valine can form hydrophobic interactions with proteins, contributing to stable complexes . These interactions can influence the stability and function of proteins, making this compound a valuable tool in studying protein dynamics and interactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with proteins can alter cellular processes, potentially leading to changes in cell behavior and function. For example, this compound may affect the microstructure of gels by converting free water to immobile water, thereby influencing cellular hydration and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dl-Alanyl-dl-valine typically involves the coupling of dl-alanine and dl-valine. This can be achieved through peptide bond formation using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the formation of the dipeptide from its constituent amino acids. This method is advantageous due to its specificity and mild reaction conditions, which can lead to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: dl-Alanyl-dl-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in organic solvents like dichloromethane.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

dl-Alanyl-dl-valine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: dl-Alanyl-dl-valine is unique due to its specific combination of alanine and valine in the dl-configuration. This configuration can influence its physicochemical properties, such as solubility and stability, making it distinct from its stereoisomers and other similar dipeptides .

Properties

IUPAC Name

2-(2-aminopropanoylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWMQSWFLXEGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941964
Record name N-(2-Amino-1-hydroxypropylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1999-46-8, 3303-45-5, 3303-46-6
Record name DL-Ala-DL-Val
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1999-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanylvaline (DL)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1999-46-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89659
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89603
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89603
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC206294
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206294
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-1-hydroxypropylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dl-Alanyl-dl-valine
Reactant of Route 2
Reactant of Route 2
dl-Alanyl-dl-valine
Reactant of Route 3
Reactant of Route 3
dl-Alanyl-dl-valine
Reactant of Route 4
Reactant of Route 4
dl-Alanyl-dl-valine
Reactant of Route 5
Reactant of Route 5
dl-Alanyl-dl-valine
Reactant of Route 6
Reactant of Route 6
dl-Alanyl-dl-valine
Customer
Q & A

Q1: What is the significance of dl-Alanyl-dl-valine in the context of these studies?

A1: The researchers synthesized new alkylating agents by incorporating this compound into their structures. These novel compounds, which included acetylsarcolysin valine (containing this compound), were designed to improve water solubility and potentially enhance antitumor activity compared to existing alkylating agents [, ]. The inclusion of this compound may have contributed to these improved characteristics, though the studies don't explicitly isolate its specific effects.

Q2: Were the observed effects solely attributed to this compound?

A2: No. The research emphasizes the combined effect of glucosamine and the alkylating components, including those containing this compound [, ]. The improved water solubility and antitumor activity are attributed to the overall structure of the new compounds, not solely to this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.